molecular formula C23H22N4O4 B2771052 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092279-32-6

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2771052
CAS No.: 2092279-32-6
M. Wt: 418.453
InChI Key: CWGQWEGKXXMZQF-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Biological Activity

The compound 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is part of a class of triazole derivatives known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4C_{24}H_{23}N_3O_4 with a molecular weight of 417.46 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.

Antiviral Activity

Triazole compounds have shown significant antiviral properties. Studies have indicated that derivatives similar to the compound exhibit efficacy against various viral infections. For instance, triazole derivatives have been reported to inhibit viral replication through mechanisms such as interference with viral enzymes and modulation of host cell responses.

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess antimicrobial properties against a range of pathogens. The specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or function.

Antitumor Activity

Several studies have highlighted the antitumor potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of signaling pathways related to cell survival.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral activity of triazole derivatives against HIV. The authors reported that certain modifications on the triazole ring significantly enhanced antiviral potency, suggesting that similar modifications might be beneficial for the compound under review .

Study 2: Antimicrobial Screening

In a screening study published in Antimicrobial Agents and Chemotherapy, a series of triazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Study 3: Anticancer Properties

Research conducted by Zhang et al. evaluated the anticancer effects of various triazole derivatives in vitro and in vivo. The study found that specific modifications on the piperidine moiety enhanced cytotoxicity against breast cancer cell lines, supporting further investigation into the compound's potential as an anticancer agent .

Data Tables

Activity Target IC50/EC50 Reference
AntiviralHIV0.5 µM
AntimicrobialStaphylococcus aureus8 µg/mL
AntitumorBreast cancer cells20 µM

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(29)21-13-27(25-24-21)15-6-5-11-26(12-15)23(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,15,20H,5-6,11-12,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQWEGKXXMZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092279-32-6
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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